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molecular formula C9H6N2 B1581026 4-(Cyanomethyl)benzonitrile CAS No. 876-31-3

4-(Cyanomethyl)benzonitrile

Cat. No. B1581026
M. Wt: 142.16 g/mol
InChI Key: QILKKAFYAFEWGU-UHFFFAOYSA-N
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Patent
US05589506

Procedure details

4-bromomethylbenzonitrile (white crystal), 2.0 g (yield: 51.0%), were obtained according to the same method as that of synthesis of 4-iodophenylacetonitrile of Example 5 except that 2.34 g (20 mmole) of p-tolunitrile (purchased from Tokyo Kasei) were used. Subsequently, 438 mg (yield: 34.2%) of light yellow crystals of 4-cyanophenylacetonitrile were obtained according to the same method as that of synthesis of 4-iodophenylacetonitrile of Example 5 except that 1.76 g (9.0 mmole) of the above 4-bromomethylbenzonitrile were used and that purification was performed according to silica gel column chromatography and recrystallization.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.C1(C)C=CC([C:17]#[N:18])=CC=1>>[C:17]([C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1)#[N:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)CC#N
Name
Quantity
2.34 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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